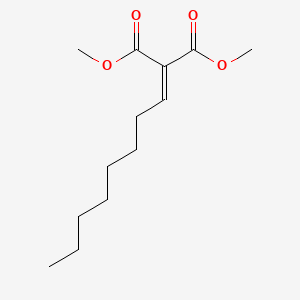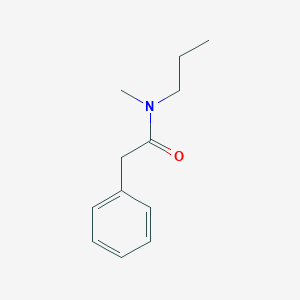
Propanedioic acid, octylidene-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, octylidene-, dimethyl ester is an organic compound with the molecular formula C13H22O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by an octylidene group, and the carboxyl groups are esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, octylidene-, dimethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of malonic acid with octylidene chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 60-80°C)
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The esterification process is optimized to minimize by-products and maximize the yield of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, octylidene-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: Reduction of the ester groups can produce alcohols.
Substitution: The octylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Malonic acid and octylidene alcohol.
Reduction: Octylidene alcohol and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedioic acid, octylidene-, dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of propanedioic acid, octylidene-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The octylidene group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid with two methyl groups.
Diethyl malonate: An ester of malonic acid with two ethyl groups.
Octylidene malonate: A derivative of malonic acid with an octylidene group but different ester groups.
Uniqueness
Propanedioic acid, octylidene-, dimethyl ester is unique due to the presence of both the octylidene group and the dimethyl ester groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
| 105231-32-1 | |
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
dimethyl 2-octylidenepropanedioate |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-9-10-11(12(14)16-2)13(15)17-3/h10H,4-9H2,1-3H3 |
Clave InChI |
ODHIUCXWGBUWRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)


![6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14317949.png)

![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
